
1,2-Epoxynonadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Epoxynonadecane is an organic compound with the molecular formula C19H38O. It is a type of epoxide, which is characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. Epoxides are known for their high reactivity due to the ring strain in their structure. This compound is a clear, colorless liquid that is insoluble in water and highly flammable .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Epoxynonadecane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of nonadecene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The epoxidation process introduces the oxygen atom into the double bond of nonadecene, forming the epoxide ring .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of nonadecene and a peracid through a reactor, where the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Epoxynonadecane undergoes various types of chemical reactions, including:
Ring-opening reactions: These reactions can occur under both acidic and basic conditions. In acidic conditions, the epoxide ring is protonated, making it more susceptible to nucleophilic attack.
Polymerization: Epoxides can polymerize in the presence of catalysts or when heated.
Common Reagents and Conditions
Acidic conditions: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) can be used to protonate the epoxide ring, facilitating nucleophilic attack.
Basic conditions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common bases used to open the epoxide ring.
Catalysts: Lewis acids like boron trifluoride (BF3) can catalyze the ring-opening reactions.
Major Products Formed
Diols: When the epoxide ring is opened by water or alcohols, diols are formed.
Halohydrins: Reaction with hydrogen halides (e.g., HCl, HBr) produces halohydrins.
Aplicaciones Científicas De Investigación
1,2-Epoxynonadecane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2-Epoxynonadecane primarily involves its reactivity as an epoxide. The strained three-membered ring makes it highly reactive towards nucleophiles. In biological systems, it can interact with nucleophilic sites on biomolecules, potentially leading to various biological effects. The exact molecular targets and pathways involved in its action are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Epoxydodecane: Another epoxide with a shorter carbon chain, also highly reactive and used in similar applications.
1,2-Epoxyoctane: A smaller epoxide, used in organic synthesis and polymer production.
Uniqueness
1,2-Epoxynonadecane is unique due to its longer carbon chain, which can influence its physical properties and reactivity. This makes it particularly useful in applications requiring specific hydrophobic characteristics and reactivity profiles .
Propiedades
Número CAS |
67860-04-2 |
|---|---|
Fórmula molecular |
C19H38O |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
2-heptadecyloxirane |
InChI |
InChI=1S/C19H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18-20-19/h19H,2-18H2,1H3 |
Clave InChI |
CEUXMUYHMURJFZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


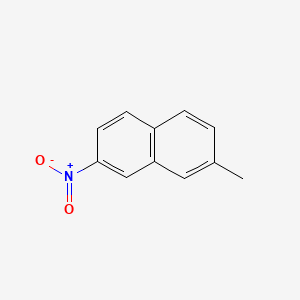
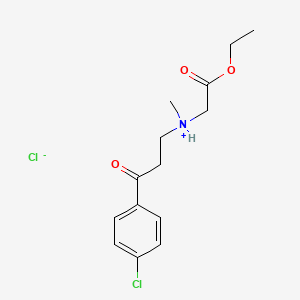
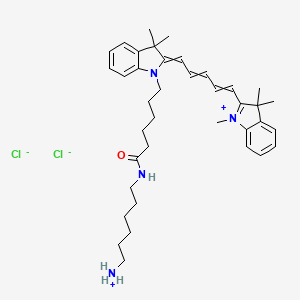
![1,3-Benzenedisulfonic acid, 4-[bis(2,3,6,7-tetrahydro-8-hydroxy-1h,5h-benzo[ij]quinolizin-9-yl)methyl]-](/img/structure/B13780821.png)
![3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate]](/img/structure/B13780823.png)
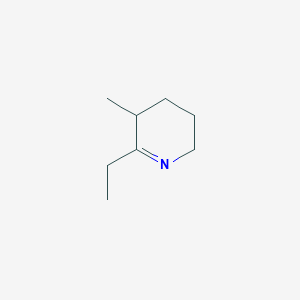
![Acetamide, 2-[(1-chloro-2-naphthalenyl)oxy]-](/img/structure/B13780836.png)
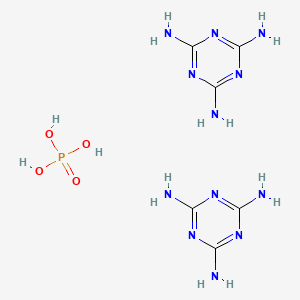
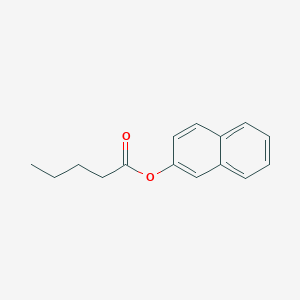
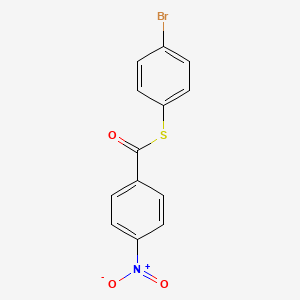
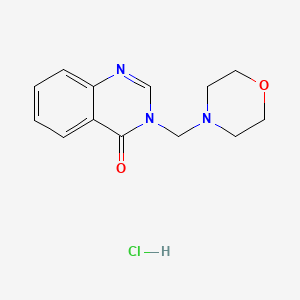
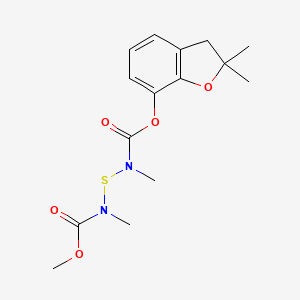
![1-Oxa-4-thia-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B13780878.png)
![Thieno[2,3-f]benzothiazole(9CI)](/img/structure/B13780880.png)
